molecular formula C18H16F3NO3S B443045 ethyl 2-(3-(trifluoromethyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 438472-11-8

ethyl 2-(3-(trifluoromethyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B443045
CAS No.: 438472-11-8
M. Wt: 383.4g/mol
InChI Key: YXCYWGIJYNIHPW-UHFFFAOYSA-N
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Description

Ethyl 2-(3-(trifluoromethyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a complex organic compound featuring a trifluoromethyl group, a benzamido group, and a cyclopenta[b]thiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(3-(trifluoromethyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate typically involves multiple steps:

    Formation of the Cyclopenta[b]thiophene Core: This can be achieved through a cyclization reaction involving a suitable thiophene precursor.

    Introduction of the Carboxylate Group: The carboxylate group can be introduced via esterification reactions.

    Attachment of the Benzamido Group: This step involves the reaction of the intermediate with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine.

    Final Assembly: The final compound is obtained by combining the intermediate products under controlled conditions, often involving heating and the use of catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: The trifluoromethyl group and benzamido group can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: Its unique structure makes it a candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.

    Materials Science: The compound’s electronic properties could be exploited in the development of organic semiconductors or photovoltaic materials.

    Biological Research: It can be used as a probe to study biological pathways involving thiophene derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-aminobenzo[b]thiophene-3-carboxylate: Similar core structure but lacks the trifluoromethyl and benzamido groups.

    Trifluoromethylated thieno[3,4-b]thiophene-2-ethyl carboxylate: Similar trifluoromethyl and carboxylate groups but different core structure.

Uniqueness

Ethyl 2-(3-(trifluoromethyl)benzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is unique due to the combination of its trifluoromethyl group, benzamido group, and cyclopenta[b]thiophene core. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

ethyl 2-[[3-(trifluoromethyl)benzoyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3S/c1-2-25-17(24)14-12-7-4-8-13(12)26-16(14)22-15(23)10-5-3-6-11(9-10)18(19,20)21/h3,5-6,9H,2,4,7-8H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXCYWGIJYNIHPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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